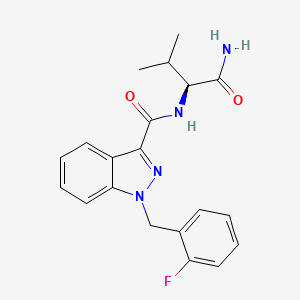

AB-FUBINACA 2-fluorobenzyl isomer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

AB-FUBINACA is an indazole-based synthetic cannabinoid (CB) with 10-fold greater affinity for the central CB1 receptor (Ki = 0.9 nM) than that of JWH 018. AB-FUBINACA was first synthesized by Pfizer, Inc. as a potent CB1 receptor modulator for potential therapeutic use, but recently was identified along with AB-PINACA in illegal herbal products. AB-FUBINACA 2-fluorobenzyl isomer differs structurally from AB-FUBINACA by having a fluorine at the 2 position of a benzyl ring rather than a fluorine at the 4 position of a phenyl ring. This compound binds CB1 with a Ki value of 4.69. This product is intended for research and forensic applications

Aplicaciones Científicas De Investigación

Differentiation and Identification in Forensic Analysis

One significant application of AB-FUBINACA 2-fluorobenzyl isomer is in the field of forensic toxicology. Murakami et al. (2018) conducted a study to differentiate AB-FUBINACA positional isomers using liquid chromatography and mass spectrometry. This research is crucial for forensic analysis as it helps in identifying specific isomers in legal and forensic contexts (Murakami et al., 2018). Additionally, in 2016, Murakami et al. developed a method for differentiating AB-FUBINACA isomers in forensic samples using electron ionization-triple quadrupole mass spectrometry, highlighting the importance of accurate identification in forensic science (Murakami et al., 2016).

Metabolite Identification and Analysis

In 2015, Castaneto et al. identified AB-FUBINACA metabolites in human hepatocytes and urine, using high-resolution mass spectrometry. This study provides insights into the metabolism of AB-FUBINACA in the human body, which is critical for toxicological analysis and drug testing (Castaneto et al., 2015). Another study by Takayama et al. (2014) investigated the metabolism of AB-FUBINACA by human liver microsomes, offering valuable data for understanding the biotransformation of this compound in the human body (Takayama et al., 2014).

Regulatory and Legal Context

The classification and regulation of AB-FUBINACA and its isomers are also a key area of research. In 2017, the Drug Enforcement Administration issued a temporary scheduling order to classify certain synthetic cannabinoids, including AB-FUBINACA, as Schedule I substances. This regulatory action emphasizes the legal and public safety implications associated with these compounds (Federal Register, 2017).

Pharmacology and Receptor Agonist Activity

Studies have also focused on the pharmacological properties of AB-FUBINACA. In 2015, Banister et al. examined the activity of AB-FUBINACA as an agonist of CB1 and CB2 receptors, contributing to the understanding of its pharmacological effects and potential health risks (Banister et al., 2015).

Propiedades

Número CAS |

1185282-16-9 |

|---|---|

Nombre del producto |

AB-FUBINACA 2-fluorobenzyl isomer |

Fórmula molecular |

C20H21FN4O2 |

Peso molecular |

368.412 |

Nombre IUPAC |

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(2-fluorophenyl)methyl]indazole-3-carboxamide |

InChI |

InChI=1S/C20H21FN4O2/c1-12(2)17(19(22)26)23-20(27)18-14-8-4-6-10-16(14)25(24-18)11-13-7-3-5-9-15(13)21/h3-10,12,17H,11H2,1-2H3,(H2,22,26)(H,23,27)/t17-/m0/s1 |

Clave InChI |

AJGUHANHCUPXSK-KRWDZBQOSA-N |

SMILES |

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=CC=C3F |

Sinónimos |

N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(2-fluorophenyl)methyl]-1H-indazole-3-carboxamide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

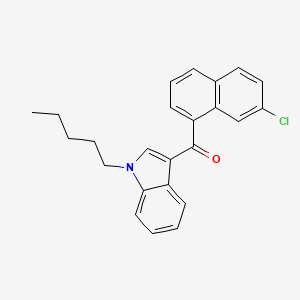

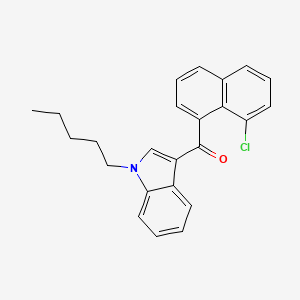

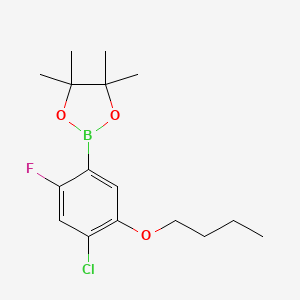

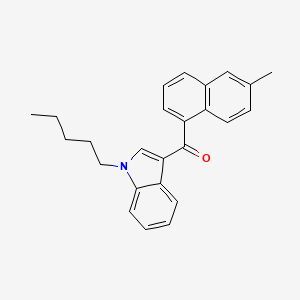

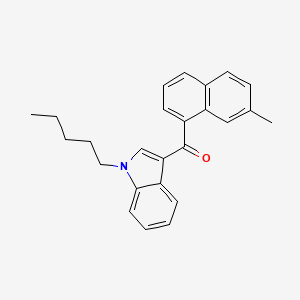

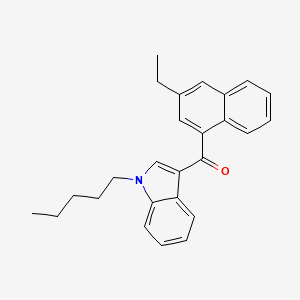

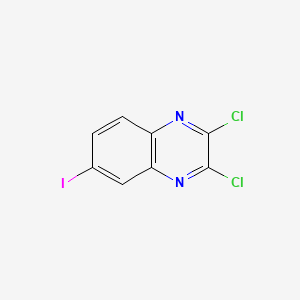

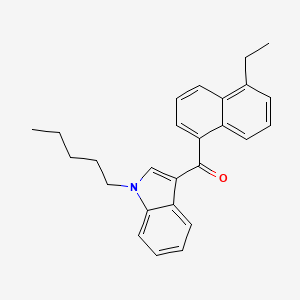

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B594107.png)